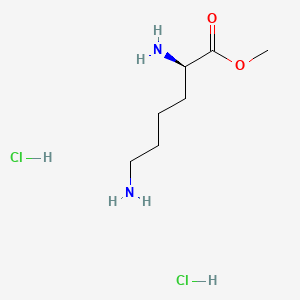

(R)-Methyl 2,6-diaminohexanoate dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2R)-2,6-diaminohexanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZCBVCQHOJXDR-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659783 | |

| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67396-08-1 | |

| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, a derivative of D-lysine, is a chiral compound of interest in various research and development applications, including peptide synthesis and drug delivery. As with any specialized chemical entity, a thorough understanding of its physical properties is paramount for its effective application, formulation, and characterization. This technical guide provides a consolidated overview of the known physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, supported by generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of (R)-Methyl 2,6-diaminohexanoate dihydrochloride are fundamental to its handling, storage, and use in experimental settings. The compound typically presents as a white powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

| Property | Value | CAS Number |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | 67396-08-1 |

| Molecular Weight | 233.14 g/mol | |

| Melting Point | 205 °C | |

| Specific Optical Rotation | -17° (c=5, H₂O) | |

| Appearance | White powder | |

| Solubility | Soluble in water | |

| Purity | Typically ≥ 97% |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of amino acid ester dihydrochlorides like (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For highly pure substances, this range is typically narrow.

Optical Rotation Measurement

Optical rotation is a crucial property for chiral molecules, confirming the stereochemical identity. The standard procedure is outlined in USP General Chapter <781>.[2][3]

Methodology:

-

A solution of the compound is prepared at a specified concentration (e.g., 5 g/100 mL in water).[2]

-

The temperature of the solution is maintained at a constant, specified value (e.g., 25°C).[3]

-

A polarimeter is calibrated using a blank solvent.

-

The optical rotation of the sample solution is measured at a specific wavelength, typically 589 nm (the sodium D-line).[3]

-

The specific rotation is calculated from the observed rotation, taking into account the concentration and the path length of the polarimeter cell.[3]

Solubility Determination

Assessing the solubility of a compound in various solvents is essential for its application in solution-based assays and formulations.

Methodology for Qualitative and Semi-Quantitative Determination:

-

A known volume of the solvent (e.g., water) is placed in a container at a controlled temperature.

-

A small, pre-weighed amount of the solute is added to the solvent.

-

The mixture is agitated (e.g., stirred or shaken) until the solid is completely dissolved.

-

Steps 2 and 3 are repeated until a saturated solution is formed, where no more solute dissolves.

-

The total amount of dissolved solute is recorded to express solubility, often in terms of g/100 mL.

Logical Workflow for Characterization

Due to the absence of specific signaling pathway data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the public domain, a logical workflow for the physical and chemical characterization of such a novel amino acid derivative is presented below. This workflow outlines the typical sequence of analysis a researcher would follow.

Caption: Characterization workflow for a novel amino acid derivative.

Conclusion

This technical guide provides a summary of the currently available physical property data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride. While specific experimental details for this compound are not extensively published, the generalized protocols provided herein are standard and widely applicable for the characterization of similar amino acid derivatives. The presented workflow offers a logical framework for the systematic analysis of such compounds in a research and development setting.

References

In-Depth Technical Guide: (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

CAS Number: 67396-08-1

This technical guide provides a comprehensive overview of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a chiral amino acid derivative with significant potential for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides insights into its synthesis, and explores its applications, particularly in the realm of peptide chemistry and medicinal research.

Chemical and Physical Properties

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is the dihydrochloride salt of the methyl ester of D-lysine. The presence of the chiral center at the alpha-carbon makes it a valuable building block in stereospecific synthesis.

Table 1: Quantitative Data for (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

| Property | Value | Reference |

| CAS Number | 67396-08-1 | [1] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 233.14 g/mol | [1] |

| Melting Point | 205 °C | [1] |

| Purity | ≥ 97% | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra, as well as specific rotation and detailed solubility data, are often available upon request from suppliers.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-Methyl 2,6-diaminohexanoate dihydrochloride typically involves two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture of DL-lysine methyl ester.

Enzymatic Kinetic Resolution of DL-Lysine Methyl Ester

A common and efficient method for obtaining the (R)-enantiomer is through the enzymatic kinetic resolution of the corresponding racemic mixture. This method leverages the stereospecificity of enzymes, such as trypsin, to selectively hydrolyze the L-enantiomer, leaving the desired D-enantiomer (the (R)-form) unreacted.[2]

Experimental Protocol: Enzymatic Resolution of DL-Lysine Methyl Ester

-

Substrate Preparation: A solution of DL-lysine methyl ester is prepared in a suitable buffer system, typically at a slightly acidic to neutral pH (e.g., pH 5.5-6.0) to minimize spontaneous hydrolysis.[2]

-

Enzyme Addition: Immobilized or soluble trypsin is added to the substrate solution. The use of immobilized trypsin can simplify the subsequent separation of the enzyme from the reaction mixture.[2]

-

Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) with stirring. The progress of the reaction is monitored by measuring the amount of L-lysine produced or the remaining D-lysine methyl ester.[2]

-

Separation: Once the desired conversion is reached, the enzyme is removed (by filtration if immobilized). The reaction mixture, now containing L-lysine and unreacted (R)-Methyl 2,6-diaminohexanoate, is then subjected to a separation technique. This can be achieved through ion-exchange chromatography or by exploiting the different solubility properties of the two components.

-

Isolation and Purification: The (R)-Methyl 2,6-diaminohexanoate is isolated from the separation process. It is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The final product is typically purified by recrystallization to achieve high enantiomeric and chemical purity.

Caption: Workflow for the enzymatic resolution of DL-lysine methyl ester.

Applications in Research and Drug Development

(R)-Methyl 2,6-diaminohexanoate dihydrochloride serves as a valuable chiral building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

While L-amino acids are the proteinogenic building blocks, D-amino acids and their derivatives, such as (R)-Methyl 2,6-diaminohexanoate, are of great interest in peptide-based drug design. The incorporation of D-amino acids can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. This can lead to a longer in vivo half-life and improved therapeutic efficacy.[3]

Medicinal Chemistry

Enantiomerically pure amino acid derivatives are crucial starting materials for the synthesis of chiral drugs. The (R)-configuration of this compound can be exploited to achieve specific stereochemical outcomes in the synthesis of complex target molecules. While specific signaling pathways directly modulated by (R)-Methyl 2,6-diaminohexanoate dihydrochloride are not extensively documented in publicly available literature, the broader family of lysine derivatives is known to play roles in various biological processes. Lysine residues in proteins are subject to numerous post-translational modifications, including methylation and acetylation, which are critical in regulating cellular signaling.[4][5] The study of D-amino acid containing molecules can provide valuable insights into these pathways and may lead to the development of novel therapeutic agents.

Caption: Key application areas for (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Based on available information for similar compounds, it may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a valuable chiral building block with significant applications in peptide synthesis and medicinal chemistry. Its enantiomerically pure form allows for the stereospecific synthesis of novel compounds with potential therapeutic applications. The enzymatic resolution of the corresponding racemic mixture provides an efficient route to this important research chemical. Further research into the specific biological activities and applications of this compound and its derivatives is warranted and holds promise for the development of new and improved pharmaceuticals.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine, Lysine-Rich, Serine, and Serine-Rich Proteins: Link Between Metabolism, Development, and Abiotic Stress Tolerance and the Role of ncRNAs in Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Examination of the Molecular Weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a compound of interest in various research and development applications. The molecular weight is a fundamental physical property critical for accurate experimental design, stoichiometric calculations, and compound characterization.

Molecular Formula and Structure

The chemical formula for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is C₇H₁₈Cl₂N₂O₂[1]. This formula indicates that each molecule is composed of seven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights for the elements present in this compound are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (7 x Atomic Weight of Carbon) + (18 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Chlorine) + (2 x Atomic Weight of Nitrogen) + (2 x Atomic Weight of Oxygen)

The individual atomic weights and their contribution to the total molecular weight are summarized in the table below.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011[2][3][4][5] | 84.077 |

| Hydrogen | H | 18 | 1.008[6][7][8][9][10] | 18.144 |

| Chlorine | Cl | 2 | 35.453[11][12][13] | 70.906 |

| Nitrogen | N | 2 | 14.007[14][15][16][17][18] | 28.014 |

| Oxygen | O | 2 | 15.999[19][20][21][22][23] | 31.998 |

| Total | 233.139 |

Based on this calculation, the molecular weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is 233.14 g/mol [1].

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Determination.

References

- 1. (R)-Methyl 2,6-diaminohexanoate dihydrochloride, CAS No. 67396-08-1 - iChemical [ichemical.com]

- 2. byjus.com [byjus.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. quora.com [quora.com]

- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 19. princeton.edu [princeton.edu]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 23. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is a crucial intermediate in pharmaceutical research and peptide synthesis. Its stereochemistry and protected functional groups make it a valuable building block for creating complex, biologically active molecules. This guide provides a detailed overview of common and efficient synthesis pathways, complete with experimental protocols, quantitative data, and visual diagrams to aid in laboratory application.

Core Synthesis Pathways

The synthesis of (R)-Methyl 2,6-diaminohexanoate dihydrochloride primarily involves the esterification of the carboxylic acid group of D-lysine in the presence of an acid catalyst, which also serves to form the dihydrochloride salt of the two amino groups. The most prevalent and effective methods utilize either a thionyl chloride/methanol system or a trimethylchlorosilane/methanol system.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a highly efficient, one-step method that uses D-lysine, thionyl chloride, and a methanol solution of hydrogen chloride as the primary reagents. The reaction is known for its mild conditions, short reaction time, and high yield.[1]

Experimental Protocol:

-

Preparation of 2 M HCl in Methanol: In a 250 mL four-neck flask equipped with a drying tube and alkali absorption device, add 150 mL of methanol. Cool the flask in an ice-salt bath to below -10°C.

-

Under magnetic stirring, slowly add 21.60 mL (approximately 300 mmol) of freshly distilled thionyl chloride dropwise. Control the rate of addition to maintain the low temperature. The addition should take about 1.5 hours.

-

After the addition is complete, continue stirring for another hour, allowing the solution to naturally warm to room temperature. This yields a 2 mol/L HCl methanol solution.

-

Esterification Reaction: In a separate reaction vessel, add D-lysine. Heat the mixture to reflux for 1 hour.

-

Use a rotary evaporator to remove the solvent (methanol) and any excess thionyl chloride until the product is dry.

-

Dissolve the resulting solid in 25 mL of the 2 mol/L HCl methanol solution prepared in the first steps.

-

Heat the solution to reflux for an additional hour.

-

Finally, remove the solvent by rotary evaporation to obtain the white solid product, (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | D-Lysine | [1] |

| Reagents | Thionyl chloride, Methanol, HCl | [1] |

| Reaction Time | Approx. 2.5 hours (plus prep) | [1] |

| Yield | 97.5% | [1] |

| Purity | High (no purification needed) | [1] |

Reaction Pathway Diagram:

References

An In-Depth Technical Guide to the Chiral Purity of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the chiral purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a lysine derivative of significant interest in pharmaceutical and biochemical research. Given the distinct pharmacological and toxicological profiles often exhibited by enantiomers, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug development and chemical synthesis. This document details established chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the enantioselective analysis of this compound and its structural analogs.

Data Presentation: Chiral Purity of Lysine Esters

While specific quantitative data for the enantiomeric excess (e.e.) of commercially available (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not extensively published in peer-reviewed literature, the purity of related lysine esters is often reported by chemical suppliers. The following table summarizes typical purity specifications for L-lysine methyl ester dihydrochloride and L-lysine ethyl ester dihydrochloride, which serve as a proxy for the expected purity of the (R)-enantiomer.

| Compound | Purity Specification | Analytical Method | Optical Rotation |

| L-Lysine methyl ester dihydrochloride | ≥ 99%[1][2] | HPLC | [α]D20 = +23 ± 2º (c=1 in MeOH)[1] |

| L-Lysine ethyl ester dihydrochloride | ≥ 98%[3] | HPLC | [α]D20 = +11 ± 3º (c=2 in H₂O)[3] |

| Nα-Boc-L-lysine methyl ester hydrochloride | ≥ 98% | TLC | [α]D25 = -19 ± 1.5º (c=1 in MeOH)[4] |

Experimental Protocols for Chiral Purity Determination

The enantiomeric purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride can be determined using chiral HPLC or chiral GC. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. As direct analysis of this polar and non-volatile compound can be challenging, derivatization of the amino groups is a common strategy to improve chromatographic performance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[5] Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a variety of chiral compounds, including amino acid derivatives.[6]

Proposed HPLC Protocol (Indirect Method via Derivatization):

This protocol is based on established methods for the chiral separation of amino acids and their esters following derivatization.[7][8]

-

Sample Preparation and Derivatization:

-

Dissolve a known concentration of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a suitable solvent (e.g., water or a buffer solution).

-

To the solution, add a chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[7] The derivatization reaction is typically carried out under basic conditions.

-

The reaction creates diastereomers that can be separated on a standard achiral reversed-phase HPLC column.

-

-

Chromatographic Conditions:

-

Column: A high-resolution reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV-Vis detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for FDAA derivatives).

-

-

Data Analysis:

-

The enantiomeric excess (e.e.) is calculated from the peak areas of the two diastereomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

-

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.

Proposed GC Protocol (with Derivatization):

This protocol is adapted from general procedures for the chiral GC analysis of amino acids.[9][10]

-

Sample Preparation and Derivatization:

-

The sample is first esterified (if not already in ester form) and then acylated. For (R)-Methyl 2,6-diaminohexanoate dihydrochloride, the amino groups need to be derivatized.

-

A common two-step derivatization involves reaction with an acylating agent such as trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl derivatives.

-

This derivatization enhances volatility and improves chromatographic peak shape.

-

-

Chromatographic Conditions:

-

Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Val).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 200 °C.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detection Temperature: 250 °C (for FID).

-

-

Data Analysis:

-

The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers in the chromatogram.

-

Visualizations

Experimental Workflow for Chiral Purity Determination

The following diagram illustrates a typical workflow for determining the chiral purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L -Lysine methyl ester 26348-70-9 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. yakhak.org [yakhak.org]

- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride (CAS No. 67396-08-1). Due to the limited availability of published spectroscopic data for the (R)-enantiomer, this guide also incorporates data from its corresponding free base and the closely related L-enantiomer, L-Lysine methyl ester dihydrochloride. It is important to note that while the core spectroscopic features are expected to be identical between enantiomers, the optical rotation will be of the opposite sign.

Molecular Structure and Properties

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine.

-

Molecular Formula: C₇H₁₈Cl₂N₂O₂

-

Molecular Weight: 233.14 g/mol [1]

-

Appearance: White to off-white powder[2]

-

Melting Point: 205°C[3]

Spectroscopic Data

The following sections present the available spectroscopic data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride and its related compounds.

¹³C NMR Data for Methyl 2,6-diaminohexanoate

The following table summarizes the ¹³C NMR chemical shifts for methyl 2,6-diaminohexanoate in H₂O at 125 MHz.

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 177.1 |

| C2 (α-C) | 56.1 |

| C6 (ε-C) | 41.2 |

| O-CH₃ | - |

| C3 | 32.2 |

| C4 | 23.6 |

| C5 | 32.2 |

Data sourced from the Human Metabolome Database (HMDB) for L-lysine methyl ester.

The mass spectrum for the free base, 2,6-diaminohexanoic acid methyl ester, was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 84 | 100% | [C₅H₁₀N]⁺ |

| 101 | ~60% | [M - COOCH₃]⁺ |

| 116 | ~10% | [M - NH₂CH₂]⁺ |

| 130 | ~5% | [M - C₂H₅]⁺ |

| 160 | ~2% | [M]⁺ |

Data obtained from SpectraBase for 2,6-Diaminohexanoic acid methyl ester[4].

Specific IR data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not publicly available. However, the expected characteristic absorption bands for a primary amine hydrochloride and a methyl ester are well-established.

Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200-2800 | Strong, broad |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=O stretch (ester) | ~1740 | Strong |

| N-H bend (amine salt) | 1600-1500 | Medium |

| C-O stretch (ester) | 1300-1000 | Strong |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid sample like (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

-

Sample Preparation: A sample of approximately 5-10 mg of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, providing single peaks for each unique carbon atom. Chemical shifts are referenced to the solvent peak.

-

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The resulting mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Sample Introduction: For a volatile derivative like the methyl ester, Gas Chromatography (GC) is a suitable method for sample introduction. The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safety and Handling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-Methyl 2,6-diaminohexanoate dihydrochloride (CAS No. 67396-08-1). The information herein is compiled from available safety data sheets and toxicological data on structurally related compounds to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical Identification and Physical Properties

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine. It is important to handle this compound with a clear understanding of its physical and chemical characteristics.

| Property | Value |

| CAS Number | 67396-08-1 |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ |

| Molecular Weight | 233.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 205 °C |

| Solubility | Soluble in water |

| Stability | Stable under normal laboratory conditions |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following are generalized procedures for safe laboratory handling.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.[5]

| Protection Type | Recommended Equipment | Specifications and Notes |

| Eye/Face | Splash-proof safety goggles or a full-face shield.[3][5] | A full-face shield provides an additional layer of protection against splashes. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5] A standard laboratory coat is required. | Inspect gloves for any signs of degradation or puncture before use. Remove and dispose of contaminated gloves immediately.[5] |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate or for spill cleanup. | The type of respirator and cartridge should be selected based on the potential for airborne concentration and institutional safety guidelines. |

General Handling Procedures

-

Avoid direct contact with the skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols during handling.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound.

-

Keep the container tightly closed when not in use.

Emergency Procedures

A clear and practiced emergency response plan is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep or vacuum the material to avoid creating dust and place it in a sealed, labeled container for disposal.[7] Clean the spill area with a suitable decontaminating agent.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] Waste should be handled as hazardous chemical waste.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.

Visualized Workflows

The following diagrams illustrate logical workflows for risk assessment and emergency response when working with (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

Caption: A workflow for assessing and mitigating risks before handling the compound.

Caption: A logical flow for responding to spills or personnel exposure incidents.

References

- 1. chemscene.com [chemscene.com]

- 2. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to (R)-Methyl 2,6-diaminohexanoate dihydrochloride for Researchers and Drug Development Professionals

Introduction

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is a chiral building block of significant interest in the pharmaceutical and biotechnology sectors. As the methyl ester of the D-enantiomer of the essential amino acid lysine, it serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its two primary amine groups and a carboxylic acid ester provide multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and applications in drug development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer (R)-Methyl 2,6-diaminohexanoate dihydrochloride, often with differing associated CAS numbers for the dihydrochloride and hydrochloride salts. Researchers should carefully verify the exact form and specifications before procurement. The most commonly cited CAS number for the dihydrochloride form is 67396-08-1.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Fluorochem | (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | 97% | 10g, 25g, 100g |

| BLDpharm | (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | ≥98% | Custom |

| iChemical | (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | Inquire | Custom |

| CP Lab Safety | D-Lysine Methyl Ester Dihydrochloride | 67396-08-1 | min 98% | 100g |

| AKSci | D-Lysine methyl ester dihydrochloride | 67396-08-1 | min 95% | Inquire |

| TCI Chemicals | D-Lysine Methyl Ester Dihydrochloride | 67396-08-1 | >98.0% | 25g |

| Chemical Technology Co.,LTD | (R)-Methyl 2,6-diaminohexanoate hydrochloride | 187458-76-0 | ≥99% | Custom |

Note: The CAS number 187458-76-0 is often associated with the monohydrochloride salt. It is crucial to confirm the salt form with the supplier.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 233.13 g/mol | [3] |

| Appearance | White to off-white powder or crystalline solid | [2][3] |

| Melting Point | 205 °C | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Room temperature, under inert atmosphere, hygroscopic | [1] |

Stereoselective Synthesis

General Experimental Protocol: Esterification of D-Lysine

This method is adapted from general procedures for the synthesis of amino acid methyl esters.[4]

Materials:

-

D-Lysine hydrochloride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Dry diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-lysine hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride or TMSCl dropwise with vigorous stirring. The amount of the reagent should be in slight excess relative to the amino acid.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a white solid.

Analytical Methods: Chiral Purity Determination

Ensuring the enantiomeric purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is critical for its application in pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

General Experimental Protocol: Chiral HPLC

A specific validated method for this compound is not publicly available, however, a general approach for the chiral separation of amino acid esters using a polysaccharide-based chiral stationary phase (CSP) is described below. Method development and optimization will be required.[5][6]

Instrumentation:

-

HPLC system with a UV or Mass Spectrometric (MS) detector.

-

Chiral column: Polysaccharide-based CSPs such as Chiralpak® IA, IC, or AD-H are good starting points.[5]

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or formate) can be employed.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) or MS detection.

Sample Preparation:

-

Dissolve an accurately weighed sample of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the mobile phase or a compatible solvent.

-

Inject a small volume (e.g., 5-10 µL) onto the column.

Analysis:

-

The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Applications in Drug Development

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, as a derivative of the "unnatural" D-lysine, is a valuable building block for creating peptides and small molecules with enhanced properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.[7][8]

While specific examples of marketed drugs containing this exact fragment are not readily found in the public domain, lysine and its derivatives are widely used in pharmaceutical development.[7][8][9] They can be incorporated into peptide-based drugs, used as linkers in antibody-drug conjugates (ADCs), or serve as scaffolds for the synthesis of non-peptidic small molecules.[10]

The presence of the α- and ε-amino groups allows for differential functionalization. For instance, one amino group can be used for peptide bond formation while the other can be modified with a payload, a targeting ligand, or a polymer like polyethylene glycol (PEG) to improve pharmacokinetic properties.

Potential Signaling Pathway Involvement

As a synthetic building block, (R)-Methyl 2,6-diaminohexanoate dihydrochloride itself is not expected to have direct biological activity or be involved in specific signaling pathways. However, the molecules synthesized from it can be designed to target a wide array of biological pathways implicated in various diseases. For example, peptide and peptidomimetic drugs derived from this building block could be designed as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. The specific signaling pathway targeted would be dependent on the final drug molecule's structure and intended therapeutic application.

Conclusion

(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a commercially available and versatile chiral building block with significant potential for the development of novel pharmaceuticals. Its unique structural features allow for the synthesis of diverse and complex molecules with potentially improved therapeutic profiles. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for researchers and drug development professionals seeking to leverage this valuable intermediate in their programs. Further research into its incorporation into specific drug candidates will continue to highlight its importance in medicinal chemistry.

References

- 1. Cas 67396-08-1,D-LYSINE METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]

- 2. (R)-Methyl 2,6-diaminohexanoate dihydrochloride, CasNo.67396-08-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Lysine derivatives | lookchem [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, such as increased stability, improved potency, and novel functionalities.[1] (R)-Methyl 2,6-diaminohexanoate, a lysine derivative with a methyl-esterified C-terminus, represents an intriguing building block for modifying peptide structure and function. Its two amino groups offer potential for creating branched peptides or for introducing specific functionalities. This document provides detailed application notes and protocols for the incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into peptides using solid-phase peptide synthesis (SPPS), primarily focusing on the widely used Fmoc/tBu strategy.

Core Principles for Incorporating (R)-Methyl 2,6-diaminohexanoate

The successful incorporation of (R)-Methyl 2,6-diaminohexanoate into a peptide sequence via SPPS requires careful consideration of protecting group strategy to ensure selective amide bond formation.

-

α-Amino Group Protection: The α-amino group must be protected with a temporary protecting group that can be selectively removed before each coupling step. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for this purpose in Fmoc-based SPPS due to its lability under mild basic conditions (e.g., piperidine in DMF).[2][3]

-

Side-Chain Amino Group Protection: The ε-amino group (at the 6-position) must be protected with a group that is stable to the Fmoc deprotection conditions but can be removed during the final cleavage and global deprotection step. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to piperidine but readily cleaved by strong acids like trifluoroacetic acid (TFA).

-

Carboxyl Group: The C-terminal methyl ester of (R)-Methyl 2,6-diaminohexanoate may be susceptible to hydrolysis depending on the specific conditions used during synthesis and cleavage. This should be considered when planning the synthesis of peptides where a C-terminal methyl ester is desired.

Quantitative Data Summary

| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Purity (%) |

| Standard Fmoc-Amino Acid | HBTU/HOBt/DIEA | 60 | >99 | >95 |

| Sterically Hindered (e.g., Aib) | HATU/DIEA | 120 | 95-98 | >90 |

| N-Methylated Amino Acid | PyAOP/HOAt/DIEA | 180 | 90-95 | >90 |

| (R)-Methyl 2,6-diaminohexanoate (Projected) | HATU/DIEA | 90-120 | >98 | >95 |

Note: The projected data for (R)-Methyl 2,6-diaminohexanoate assumes appropriate side-chain protection and optimized coupling conditions. Actual results may vary depending on the peptide sequence and specific reaction conditions.

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy and are adapted for the incorporation of (R)-Methyl 2,6-diaminohexanoate.

Materials and Reagents

-

Fmoc-protected amino acids

-

Fmoc-(R)-N⁶-Boc-Methyl 2,6-diaminohexanoate

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Water

Protocol for Manual SPPS

This protocol outlines a single coupling cycle for incorporating an amino acid.

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. For incorporating Fmoc-(R)-N⁶-Boc-Methyl 2,6-diaminohexanoate, a longer coupling time (e.g., 2-4 hours) and the use of a more potent coupling reagent like HATU is recommended to ensure high coupling efficiency.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Peptide Purification:

-

Dry the crude peptide pellet.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Protecting group strategy for incorporating the target molecule.

References

Application Note: Fmoc Protection of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride

AN-2025-12-26

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and medicinal chemistry.

Abstract: This document provides detailed protocols for the selective and non-selective N-protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. (R)-Methyl 2,6-diaminohexanoate, the methyl ester of D-lysine, is a valuable building block in synthetic organic chemistry. The Fmoc protecting group is crucial for peptide synthesis, allowing for orthogonal protection strategies.[][2] This note outlines procedures for the synthesis of Nα-Fmoc and Nα,Nε-di-Fmoc protected derivatives, including reaction conditions, purification, and characterization methods.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[][3] Its stability under acidic conditions and mild removal with a weak base like piperidine allows for an orthogonal strategy when used with acid-labile side-chain protecting groups (e.g., Boc or Trt).[2]

(R)-Methyl 2,6-diaminohexanoate contains two primary amino groups: the α-amino group and the ε-amino group in the side chain. Selective protection of one of these amines is essential for its use as a building block for creating specific peptide sequences or other complex molecules. This application note details two reliable protocols for achieving either selective Nα-protection or complete di-protection of both amino groups starting from the commercially available dihydrochloride salt.

Principle of the Reaction

The reaction proceeds via a nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of an activated Fmoc reagent, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The starting material is a dihydrochloride salt, meaning both amino groups are protonated. Therefore, a base is required to neutralize the salt and deprotonate the amino groups, rendering them nucleophilic.

Selective Nα-protection is achieved by controlling the stoichiometry of the Fmoc-OSu reagent and leveraging the slightly lower pKa of the α-amino group compared to the ε-amino group. By using approximately one equivalent of Fmoc-OSu under controlled pH, the more reactive α-amino group is preferentially acylated. In contrast, using an excess of the Fmoc reagent and base will lead to the formation of the di-protected product.

Experimental Protocols

Materials and Reagents

-

(R)-Methyl 2,6-diaminohexanoate dihydrochloride (MW: 233.14 g/mol )

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (MW: 337.33 g/mol )

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica Gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol 1: Synthesis of Nα-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate

This protocol aims for the selective protection of the α-amino group.

-

Preparation: In a 250 mL round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (2.33 g, 10 mmol) in 50 mL of deionized water.

-

Basification: Add sodium bicarbonate (2.52 g, 30 mmol) in portions to the solution. Stir until all gas evolution ceases. This neutralizes the HCl salts and provides the basic medium for the reaction.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (3.37 g, 10 mmol, 1.0 eq) in 50 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes with vigorous stirring at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM with 1% Acetic Acid).

-

Work-up:

-

Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the dioxane.

-

Extract the aqueous solution three times with 50 mL of ethyl acetate.

-

Combine the organic layers, wash with 50 mL of brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to isolate the desired mono-protected product.

-

-

Characterization: Confirm the structure and purity of the product using HPLC, Mass Spectrometry, and ¹H NMR.

Protocol 2: Synthesis of Nα,Nε-di-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate

This protocol is for the protection of both the α- and ε-amino groups.

-

Preparation: In a 250 mL round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (2.33 g, 10 mmol) in 50 mL of deionized water.

-

Basification: Add sodium bicarbonate (4.20 g, 50 mmol) in portions to the solution. Stir until all gas evolution ceases.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (7.42 g, 22 mmol, 2.2 eq) in 75 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes with vigorous stirring at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 18-24 hours. A white precipitate may form. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).

-

Work-up:

-

Filter the resulting precipitate and wash it with deionized water, followed by a cold diethyl ether wash.

-

If no precipitate forms, reduce the volume on a rotary evaporator, and extract with ethyl acetate as described in Protocol 1.

-

-

Purification: The precipitated product is often of high purity. If necessary, the product can be recrystallized from a solvent mixture like ethanol/water or purified via flash column chromatography.

-

Characterization: Confirm the structure and purity of the di-protected product using HPLC, Mass Spectrometry, and ¹H NMR.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the Fmoc-protection protocols.

| Parameter | Protocol 1: Nα-Fmoc (Mono-protection) | Protocol 2: Nα,Nε-di-Fmoc (Di-protection) |

| Target Product | Nα-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate | Nα,Nε-di-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate |

| Fmoc-OSu (equivalents) | 1.0 | 2.2 |

| Base (equivalents) | 3.0 (NaHCO₃) | 5.0 (NaHCO₃) |

| Solvent System | 1:1 Dioxane:Water | 1.5:1 Dioxane:Water |

| Reaction Time (h) | 12 - 16 | 18 - 24 |

| Typical Yield (%) | 65 - 75% | 85 - 95% |

| Purity (HPLC, %) | >95% after chromatography | >98% after precipitation/recrystallization |

| Primary Side Product | Di-Fmoc derivative, unreacted starting material | Minimal |

Visualizations

Reaction Scheme

The following diagram illustrates the possible products from the Fmoc protection reaction.

Caption: Chemical reaction pathways for Fmoc protection.

Experimental Workflow

The generalized workflow for the synthesis and purification is depicted below.

Caption: General experimental workflow diagram.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Perform all operations in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Selective Mono-Boc Protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

Abstract

This document provides a detailed protocol for the selective mono-N-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. Mono-protected diamines are crucial building blocks in organic synthesis, particularly for the development of pharmaceuticals and other functional materials, as they allow for sequential functionalization of the different amino groups.[1] The challenge in protecting diamines lies in achieving high selectivity for the mono-protected product over the di-protected and unreacted starting material.[1] The protocol described herein utilizes a highly effective "one-pot" strategy involving the selective deactivation of one amino group via precise control of its protonation state, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[2][3]

Introduction

The protection of amines is a fundamental and routine operation in multi-step organic synthesis. For molecules containing multiple amino groups, such as diamines, achieving selective protection of one amine in the presence of another is a significant challenge. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[4][5]

A common and efficient method for achieving selective mono-Boc protection of a diamine involves the differentiation of the two amino groups by protonation.[2][6] Since the starting material, (R)-Methyl 2,6-diaminohexanoate, is provided as a dihydrochloride salt, both amino groups are initially protonated and thus unreactive towards electrophiles like (Boc)₂O. By carefully adding one equivalent of a base, one ammonium group is selectively deprotonated to the free amine, which is nucleophilic and can react with (Boc)₂O. The other amino group remains as the ammonium salt, rendering it non-nucleophilic and effectively "protected by protonation".[2] This strategy avoids the need for high dilution, slow addition of reagents, or complex chromatographic separations, making it a scalable and cost-effective method.[3]

Reaction Scheme and Logic

The overall strategy relies on the in-situ generation of the mono-protonated diamine from the dihydrochloride salt, which then selectively reacts with the Boc-anhydride.

Caption: General reaction scheme for selective mono-Boc protection.

Note: The reaction may produce a mixture of N2 and N6 protected isomers. Selectivity can be influenced by the steric and electronic differences between the α- and ε-amino groups.

Experimental Protocol

This protocol details the selective mono-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.

3.1. Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 13031-63-5 | e.g., Sigma-Aldrich | Starting Material (1.0 equiv) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | e.g., Sigma-Aldrich | Protecting Agent (1.0-1.1 equiv) |

| Triethylamine (TEA) | 121-44-8 | e.g., Sigma-Aldrich | Base (1.0 equiv), freshly distilled |

| Anhydrous Methanol (MeOH) | 67-56-1 | e.g., Fisher Scientific | Reaction Solvent |

| Dichloromethane (DCM) | 75-09-2 | e.g., Fisher Scientific | Extraction Solvent |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - | For workup |

| Brine (Saturated NaCl solution) | 7647-14-5 | - | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | e.g., Sigma-Aldrich | Drying Agent |

3.2. Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Detailed Procedure

The following workflow outlines the key steps of the experimental protocol.

Caption: Experimental workflow for mono-Boc protection.

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 equiv).

-

Dissolution: Add anhydrous methanol (approx. 0.1-0.2 M concentration) and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Basification: Slowly add triethylamine (1.0 equiv) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form. Allow the mixture to stir at 0 °C for 15-30 minutes.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) to the reaction mixture, either as a solid in one portion or as a solution in a small amount of methanol.[2][7]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Workup:

-

To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until all solids dissolve.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-protected product from any di-Boc product and baseline impurities.

Expected Results and Data

The procedure is expected to yield the mono-Boc protected product with good selectivity. Based on similar reactions with acyclic diamines, yields can be expected in the range of 65-87%.[2]

Table 1: Summary of Expected Product Characteristics

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range | Typical Analytical Methods |

| (R)-Methyl N-Boc-2,6-diaminohexanoate (mixture of isomers) | C₁₂H₂₄N₂O₄ | 260.33 | 65 - 85% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

Note: Characterization data should be compared with literature values if available or fully analyzed to confirm the structure and isomeric ratio of the product. Spectroscopic data for similar mono-Boc protected diamines can be found in the literature.[6]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

-

Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable and efficient method for the selective mono-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[2][8] By leveraging the differential reactivity of the free amine versus the ammonium salt, this "one-pot" procedure offers high yields of the desired mono-protected product, minimizing the formation of the di-protected by-product.[3] This makes it a valuable and scalable technique for researchers in organic synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. redalyc.org [redalyc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

Application Notes and Protocols for Peptide Coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2,6-diaminohexanoate dihydrochloride, the methyl ester of D-lysine, is a valuable building block in peptide synthesis. Its bifunctional nature, possessing two primary amines (α and ε), and the presence of a methyl ester at the C-terminus, offer unique opportunities for the synthesis of modified peptides, peptidomimetics, and complex molecular scaffolds. The dihydrochloride salt form requires careful consideration of reaction conditions, particularly the choice of base and coupling reagent, to ensure efficient and selective amide bond formation at the desired amino group.

This document provides detailed application notes and experimental protocols for the coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride with N-protected amino acids. It includes a comparative overview of common coupling reagents, protocols for their use, and a discussion of potential side reactions and optimization strategies.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a suitable coupling reagent is critical for achieving high yield and purity in peptide synthesis. The following table summarizes the performance of several common coupling reagents for the acylation of amino acid methyl esters, providing a basis for selecting the optimal conditions for your specific application.

| Coupling Reagent/Additive | Activating Species | Typical Reaction Time | Yield Range (%) | Key Advantages | Potential Drawbacks |

| HATU/DIPEA | OAt-active ester | 30 min - 4 h | High | Rapid kinetics, low racemization, effective for hindered amino acids.[1][2] | Higher cost, potential for side reactions if not used correctly. |

| HBTU/DIPEA | OBt-active ester | 1 - 4 h | High | Efficient and widely used.[3] | Can lead to guanidinylation of the free amine. |

| DIC/HOBt | OBt-active ester | 1 - 12 h | Moderate to High | Cost-effective, minimizes racemization.[4] | Slower reaction times compared to uronium/phosphonium reagents. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. |

| EDC·HCl/NHS | NHS-active ester | 2 - 24 h | 62 - 88 | Water-soluble carbodiimide and byproduct, good for solution-phase synthesis.[5][6] | Generally slower kinetics. |

Note: Yields are dependent on the specific amino acids being coupled and the reaction conditions.

Experimental Protocols

Important Considerations Before Starting:

-

(R)-Methyl 2,6-diaminohexanoate dihydrochloride contains two primary amino groups. Under typical coupling conditions with a stoichiometric amount of acylating agent, the more nucleophilic α-amino group is expected to react preferentially, especially after neutralization of the corresponding hydrochloride salt. For selective acylation of the ε-amino group, protection of the α-amino group is required.

-

The dihydrochloride salt must be neutralized in situ for the coupling reaction to proceed. Typically, 2 to 3 equivalents of a non-nucleophilic base are required.

-

All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Anhydrous solvents are essential for optimal results.

Protocol 1: HATU-Mediated Coupling (Solution-Phase)

This protocol is recommended for its high efficiency and low risk of racemization.[1][2]

Materials:

-

(R)-Methyl 2,6-diaminohexanoate dihydrochloride

-

N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Gly-OH) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq) in anhydrous DMF.

-

Neutralization: Add DIPEA (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.[1][7]

-

Coupling Reaction: Add the activated amino acid solution to the flask containing the neutralized (R)-Methyl 2,6-diaminohexanoate methyl ester.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: DIC/HOBt-Mediated Coupling (Solution-Phase)

This is a cost-effective and reliable method that minimizes racemization.

Materials:

-

(R)-Methyl 2,6-diaminohexanoate dihydrochloride

-

N-protected amino acid (e.g., Z-Phe-OH) (1.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N-Methylmorpholine (NMM) or DIPEA (2.2 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq), the N-protected amino acid (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Neutralization and Cooling: Cool the suspension to 0 °C in an ice bath. Add NMM or DIPEA (2.2 eq) dropwise while stirring.

-

Initiation of Coupling: Add DIC (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

-

Wash the filtrate with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 3: EDC·HCl/NHS-Mediated Coupling (Solution-Phase)

This method is advantageous when using aqueous work-up procedures due to the water solubility of the carbodiimide and its urea byproduct.[5][6]

Materials:

-

(R)-Methyl 2,6-diaminohexanoate dihydrochloride

-

N-protected amino acid (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

N-Hydroxysuccinimide (NHS) (1.2 eq)

-

Triethylamine (TEA) or DIPEA (3.0 eq)

-

Anhydrous DCM

Procedure:

-